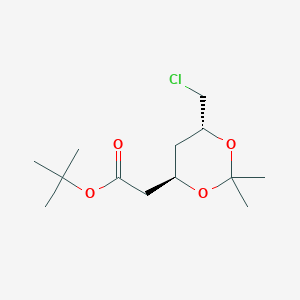

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl acetate is a colorless liquid with a mild odor . It is used in various applications due to its properties . Tert-Butyl cyanoacetate is also a commonly used compound in the synthesis of various organic compounds .

Synthesis Analysis

Tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea . It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .Molecular Structure Analysis

Tert-Butyl acetate has the linear formula CH3COOC(CH3)3 and a molecular weight of 116.16 . Tert-Butyl cyanoacetate has the linear formula NCCH2COOC(CH3)3 and a molecular weight of 141.17 .Chemical Reactions Analysis

Tert-Butyl acetate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid that floats on water and produces an irritating vapor . It is highly flammable and insoluble in water .Applications De Recherche Scientifique

Synthesis of Atorvastatin

- Atorvastatin Synthesis: A new synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a critical intermediate in atorvastatin synthesis, was developed using the Henry reaction, demonstrating an effective pathway for producing this widely used cholesterol-lowering medication (S. Rádl, 2003).

- Chiron Synthesis Improvement: Research has improved the practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin's key chiral side-chain, highlighting a nine-step route from (R)-epichlorohydrin with high yield and purity, optimizing the production process of this essential statin (Fangjun Xiong et al., 2014).

- Efficient Total Synthesis: An efficient enantioselective total synthesis pathway for atorvastatin calcium using tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl) acetate as a key precursor has been reported, highlighting the potential for industrial-scale production of this drug (Naresh Vempala et al., 2022).

Statin Side Chain Synthesis

- Statins' Chiral Side Chain: Efficient synthesis of derivatives as chiral side chains for statins, utilizing tert-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, provides a method for creating various statin medications, showcasing the versatility of these intermediates in drug development (Choi Hyeong-Wook & Hyunik Shin, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)